![molecular formula C16H9ClN4O3S B2994020 N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-[1,3]二氧杂[4,5-f][1,3]苯并噻唑-6-胺 CAS No. 862976-91-8](/img/structure/B2994020.png)

N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-[1,3]二氧杂[4,5-f][1,3]苯并噻唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a compound that has been synthesized and tested for its antitubercular activity . The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Synthesis Analysis

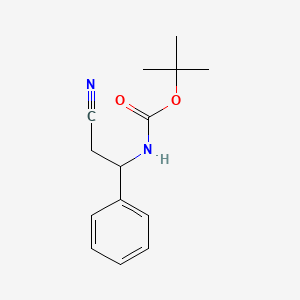

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (5) was obtained in 62% yield by treating 4 with cyanogen bromide (CNBr) in methanol . The coupling reaction between 5 and crude acyl chlorides was achieved in the presence of sodium hydride in dry THF to afford the desired products in 30-62% yield .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring system, which is known to exert a wide variety of pharmacological activities . The compound also contains a nitro-substituted heteroaromatic ring attached to the amide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . These reactions were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .科学研究应用

Antiviral Activity

The structural motif of 1,3,4-oxadiazole and thiazole has been associated with antiviral properties. Compounds with these moieties have been synthesized and tested for their efficacy against various viruses. For instance, derivatives of 1,3,4-thiadiazole have shown potential anti-tobacco mosaic virus activity . This suggests that our compound could be explored for its antiviral capabilities, possibly offering a new avenue for the treatment of viral infections.

Antimicrobial and Antifungal Applications

Thiazole derivatives are known for their antimicrobial and antifungal activities. Research indicates that these compounds can be effective against a range of microbial and fungal strains . The compound’s potential as an antimicrobial agent could be significant in developing new treatments for bacterial infections, especially in the face of rising antibiotic resistance.

Antitumor and Cytotoxic Effects

The thiazole ring is present in many biologically active compounds with antitumor properties. N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, for example, have been synthesized and evaluated for their antitumor activities, showing potent growth inhibition properties . The compound’s structure suggests it could be a candidate for antitumor drug development.

Agricultural Bioengineering

Sulfonamide derivatives, which share a similar structural framework with our compound, have been reported to possess herbicidal properties . This indicates potential applications in agricultural bioengineering, where the compound could be used to develop new herbicides or growth regulators.

Organic Electronics

The benzo[1,2-d]thiazol-6-amine moiety is structurally related to compounds used in organic electronics. For example, benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) derivatives have been utilized in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells . This suggests that our compound could be investigated for its electronic properties and potential use in electronic devices.

Neuroprotective Agents

Thiazoles are found in Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system. Derivatives of thiazole have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s similarity to thiazole-based structures could mean it has potential as a neuroprotective agent.

未来方向

The compound “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” and its derivatives are candidates for the development of novel antitubercular agents . Future research will likely focus on further exploring the mechanism of action of these compounds and their potential applications in the treatment of tuberculosis .

属性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O3S/c17-9-3-1-8(2-4-9)14-20-21-15(24-14)19-16-18-10-5-11-12(23-7-22-11)6-13(10)25-16/h1-6H,7H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSXNHUEXQJEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NN=C(O4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)

![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)

![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)

![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)

![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)

![N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide](/img/structure/B2993957.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2993960.png)